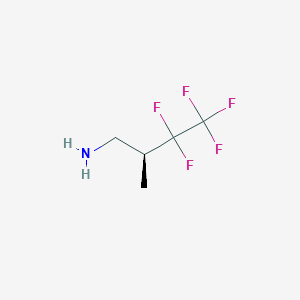
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique chemical properties, making it of interest in various fields of research and industry. This compound is characterized by its chiral center at the second carbon, which can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 2-methylbutan-1-amine using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be employed under appropriate conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Less fluorinated amines.
Substitution: Compounds with different functional groups replacing fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds can impart desirable properties such as hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism by which (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine exerts its effects depends on its interactions with molecular targets. The fluorine atoms can influence the compound’s electronic properties, making it a strong electrophile or nucleophile in various reactions. The chiral center can also play a role in its binding affinity and specificity towards biological targets, potentially affecting enzyme activity or receptor interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: Contains a carboxylic acid group instead of an amine.
(2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
The unique combination of fluorine atoms and an amine group in (2S)-3,3,4,4,4-Pentafluoro-2-methylbutan-1-amine makes it particularly interesting for applications requiring strong electron-withdrawing effects and specific interactions with biological molecules. Its chiral center adds another layer of complexity, potentially leading to enantioselective reactions and interactions.
Eigenschaften
IUPAC Name |
(2S)-3,3,4,4,4-pentafluoro-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F5N/c1-3(2-11)4(6,7)5(8,9)10/h3H,2,11H2,1H3/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYCUJPQURTBT-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













